2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde
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Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde is a chemical compound that features a pyrazole ring substituted with a bromine atom and a fluorobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 3-fluorobenzaldehyde under specific conditions. The reaction may be catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the bromine atom.
Oxidation Products: 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzoic acid.
Reduction Products: 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzyl alcohol.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can form hydrogen bonds or hydrophobic interactions with the target, while the aldehyde group can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde.
3-Fluorobenzaldehyde: Another precursor used in the synthesis.
2-(4-Bromo-1H-pyrazol-1-yl)aniline: A structurally similar compound with an aniline group instead of an aldehyde.
Uniqueness
This compound is unique due to the presence of both a brominated pyrazole ring and a fluorinated benzaldehyde moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research applications.
Properties
Molecular Formula |
C10H6BrFN2O |
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Molecular Weight |
269.07 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C10H6BrFN2O/c11-8-4-13-14(5-8)10-7(6-15)2-1-3-9(10)12/h1-6H |
InChI Key |
PRVXQMHGGMROSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C=C(C=N2)Br)C=O |
Origin of Product |
United States |
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